molecular formula C5H12N2OS B13871398 2-(Propan-2-ylsulfanylamino)acetamide

2-(Propan-2-ylsulfanylamino)acetamide

Katalognummer: B13871398
Molekulargewicht: 148.23 g/mol
InChI-Schlüssel: NJBJFSMVZCWLEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Propan-2-ylsulfanylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfanylamino group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylsulfanylamino)acetamide typically involves the reaction of isopropylamine with chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Propan-2-ylsulfanylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylamino group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amide group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-ylsulfanylamino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Propan-2-ylsulfanylamino)acetamide involves its interaction with specific molecular targets. The sulfanylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide:

    2-(2-Oxopyrrolidin-1-yl)acetamide:

Uniqueness

2-(Propan-2-ylsulfanylamino)acetamide is unique due to its specific sulfanylamino group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H12N2OS

Molekulargewicht

148.23 g/mol

IUPAC-Name

2-(propan-2-ylsulfanylamino)acetamide

InChI

InChI=1S/C5H12N2OS/c1-4(2)9-7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)

InChI-Schlüssel

NJBJFSMVZCWLEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SNCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.